14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane, CAS 72719-84-7) is a monovalent, ionizable cationic lipid featuring a dimethylammonium headgroup and two fully saturated 14-carbon myristoyl tails [1]. It is primarily utilized as a critical excipient in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of mRNA, siRNA, and other nucleic acids [2]. By offering an apparent pKa in the optimal range of 6.0 to 7.0, 14:0 DAP remains neutrally charged in systemic circulation but undergoes rapid protonation within the acidic endosome, facilitating membrane destabilization and payload release [1]. Its relatively short, saturated lipid tails provide a highly procurement-relevant balance of oxidative stability and membrane fluidity, making it an ideal candidate for scalable, temperature-sensitive pharmaceutical manufacturing .
Generic substitution of 14:0 DAP with closely related lipid analogs frequently results in catastrophic formulation failures or severely compromised stability [1]. Substituting with longer-chain saturated analogs, such as 18:0 DAP, completely abolishes mRNA encapsulation due to the rigid, high-transition-temperature (Tm) nature of the 18-carbon tails, which prevents the formation of functional LNPs . Conversely, substituting with unsaturated analogs like DODAP (18:1 DAP) introduces double bonds that are highly susceptible to lipid peroxidation, complicating long-term storage and requiring strict inert-gas handling [2]. Furthermore, replacing 14:0 DAP with permanently charged lipids like DOTAP leads to severe systemic toxicity and rapid immune clearance, as the permanent cationic charge interacts non-specifically with anionic serum proteins [1]. Therefore, 14:0 DAP is strictly required when a formulation demands both the oxidative stability of a saturated lipid and the fluidity necessary for functional LNP assembly.
The hydrocarbon chain length of an ionizable lipid dictates the rigidity of the resulting lipid nanoparticle. Data indicates that 18:0 DAP (distearoyl), which possesses 18-carbon saturated tails, yields a 0% mRNA encapsulation efficiency and cannot form functional LNPs . In contrast, the shorter 14-carbon myristoyl tails of 14:0 DAP provide sufficient membrane fluidity to successfully encapsulate mRNA payloads during microfluidic mixing [1].
| Evidence Dimension | mRNA Encapsulation Efficiency |
| Target Compound Data | 14:0 DAP: Forms functional, high-encapsulation mRNA LNPs |
| Comparator Or Baseline | 18:0 DAP: 0% mRNA encapsulation efficiency |
| Quantified Difference | Complete restoration of encapsulation capability (from 0% to functional viability) |
| Conditions | Microfluidic mixing of lipid and aqueous mRNA phases |
Buyers formulating mRNA therapeutics must select 14:0 DAP over 18:0 DAP, as the latter is fundamentally incompatible with nucleic acid encapsulation due to excessive chain rigidity.
To achieve necessary membrane fluidity, formulators often rely on unsaturated lipids like DODAP (18:1 DAP), which contain cis-double bonds [1]. However, these alkenes are highly vulnerable to oxidative degradation. 14:0 DAP achieves comparable processing fluidity through its shorter chain length rather than unsaturation, featuring zero double bonds . This structural difference eliminates the primary sites for lipid peroxidation.
| Evidence Dimension | Reactive Alkene Sites (Oxidation Vulnerability) |
| Target Compound Data | 14:0 DAP: 0 double bonds per molecule |
| Comparator Or Baseline | DODAP (18:1 DAP): 2 double bonds per molecule |
| Quantified Difference | 100% reduction in primary oxidation sites |
| Conditions | Long-term storage of raw lipid excipients and formulated LNPs |
Procurement teams can achieve significantly longer shelf-lives and reduce the strict inert-gas handling requirements associated with unsaturated lipids like DODAP.
Permanently cationic lipids, such as DOTAP, maintain a positive charge at physiological pH (7.4), leading to rapid opsonization, clearance, and systemic toxicity [1]. 14:0 DAP features a dimethylammonium headgroup with an apparent pKa between 6.0 and 7.0 [2]. This ensures the lipid remains predominantly neutral in the bloodstream, only acquiring the cationic charge necessary for membrane fusion once it enters the acidic environment of the endosome (pH ~6.5) [1].
| Evidence Dimension | Charge State at Physiological pH (7.4) |
| Target Compound Data | 14:0 DAP: Predominantly neutral |
| Comparator Or Baseline | DOTAP: >99% cationic |
| Quantified Difference | Shift from permanent cationic charge to pH-responsive neutrality in systemic circulation |
| Conditions | Intravenous administration and systemic circulation (pH 7.4) vs. endosomal compartment (pH 6.5) |
The pH-sensitive neutrality of 14:0 DAP prevents the severe dose-limiting toxicities and rapid clearance associated with permanently charged generic transfection reagents.
Because 14:0 DAP successfully encapsulates mRNA—unlike its longer-chain 18:0 DAP counterpart—it is an ideal ionizable lipid for formulating mRNA-based vaccines and gene therapies . Its pH-sensitive headgroup ensures that the resulting LNPs remain neutral in the bloodstream for improved pharmacokinetics, while efficiently releasing the mRNA payload upon endosomal acidification [1].
The shorter 14-carbon saturated tails of 14:0 DAP provide a lower phase transition temperature (Tm) compared to 16:0 DAP and 18:0 DAP . This allows process engineers to perform microfluidic mixing and liposome extrusion at or near room temperature, which is critical for preserving the integrity of temperature-sensitive nucleic acid payloads during large-scale manufacturing [1].
For commercial drug products requiring extended shelf-lives, 14:0 DAP serves as a superior alternative to unsaturated lipids like DODAP . Its fully saturated structure eliminates the risk of lipid peroxidation at alkene sites, reducing the need for extreme cold-chain logistics and strict inert-gas blanketing during the transport and storage of the raw lipid [1].